Valtorcitabine (dihydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of valtorcitabine (dihydrochloride) involves several steps, starting from the appropriate pyrimidine nucleoside. The synthetic route typically includes the esterification of the nucleoside with an amino acid ester, followed by purification and conversion to the dihydrochloride salt . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of specific solvents, catalysts, and temperature controls .
化学反応の分析
Valtorcitabine (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert valtorcitabine to its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: Used as a model compound in nucleoside analog research.
Biology: Investigated for its antiviral properties, particularly against HBV.
Medicine: Explored as a therapeutic agent for chronic hepatitis B infections.
Industry: Potential use in the development of antiviral drugs and related pharmaceuticals.
作用機序
Valtorcitabine (dihydrochloride) exerts its effects by inhibiting the HBV DNA polymerase enzyme, which is crucial for viral replication . Once converted to its active form, torcitabine, it is phosphorylated intracellularly to the triphosphate form, which competes with natural nucleotides and incorporates into the viral DNA, leading to chain termination . This inhibits the replication of the virus and reduces viral load in infected individuals.
類似化合物との比較
Valtorcitabine (dihydrochloride) is unique compared to other nucleoside analogs due to its specific structure and mechanism of action. Similar compounds include:
Lamivudine: Another nucleoside analog used to treat HBV and HIV infections.
Adefovir: A nucleotide analog used for chronic hepatitis B treatment.
特性
分子式 |
C14H24Cl2N4O5 |
---|---|
分子量 |
399.3 g/mol |
IUPAC名 |
[(2S,3S,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] (2S)-2-amino-3-methylbutanoate;dihydrochloride |
InChI |
InChI=1S/C14H22N4O5.2ClH/c1-7(2)12(16)13(20)23-8-5-11(22-9(8)6-19)18-4-3-10(15)17-14(18)21;;/h3-4,7-9,11-12,19H,5-6,16H2,1-2H3,(H2,15,17,21);2*1H/t8-,9-,11-,12-;;/m0../s1 |
InChIキー |
KDDUQKQRHQCADM-MFBMKFFOSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)O[C@H]1C[C@H](O[C@H]1CO)N2C=CC(=NC2=O)N)N.Cl.Cl |
正規SMILES |
CC(C)C(C(=O)OC1CC(OC1CO)N2C=CC(=NC2=O)N)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。